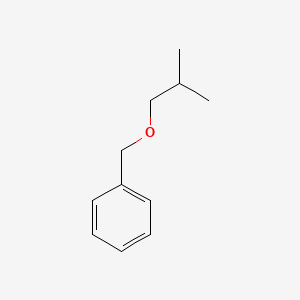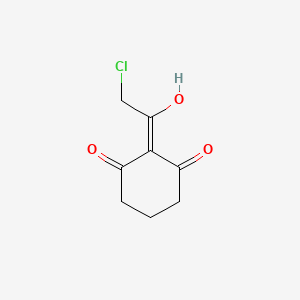
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is a chemical compound with the molecular formula C8H9ClO3 It is a derivative of cyclohexane-1,3-dione and features a chloro and hydroxyethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with chloroacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-1-oxoethylidene)cyclohexane-1,3-dione.
Reduction: Formation of 2-(2-Hydroxyethylidene)cyclohexane-1,3-dione.
Substitution: Formation of 2-(2-Aminoethylidene)cyclohexane-1,3-dione or 2-(2-Mercaptoethylidene)cyclohexane-1,3-dione.
Scientific Research Applications
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential amino acids in plants. By inhibiting this enzyme, the compound disrupts the metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
- 2-(4-(Methyl sulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione
- 2-(2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl)cyclohexane-1,3-dione
Uniqueness
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
99483-05-3 |
|---|---|
Molecular Formula |
C8H9ClO3 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(2-chloro-1-hydroxyethylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h12H,1-4H2 |
InChI Key |
GEFJMJGHCINHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C(CCl)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


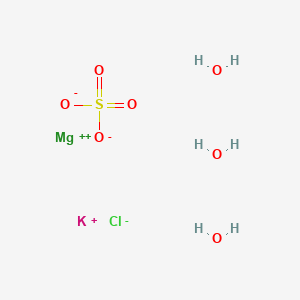
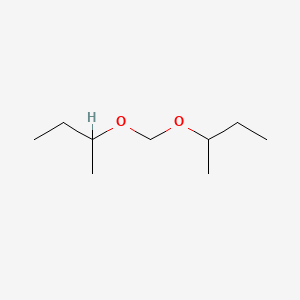
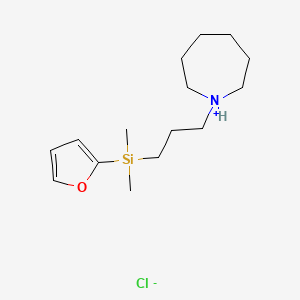
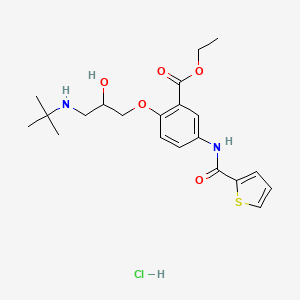
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)


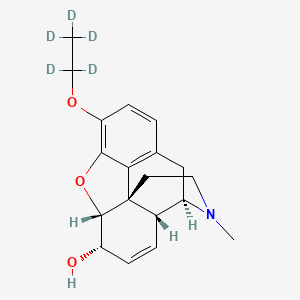
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)



